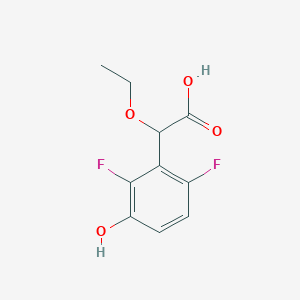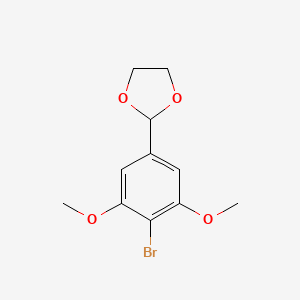
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is a chemical compound with the molecular formula C11H13BrO4. It is a derivative of 4-Bromo-3,5-dimethoxybenzaldehyde, where the aldehyde group is protected by an ethylene acetal group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane typically involves the protection of the aldehyde group in 4-Bromo-3,5-dimethoxybenzaldehyde. One common method is to react 4-Bromo-3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetal. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3,5-dimethoxybenzoic acid.
Reduction: 4-Bromo-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The ethylene acetal group protects the aldehyde functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective reactivity is required. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxybenzaldehyde: The parent compound without the ethylene acetal protection.
3,5-Dimethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity.
4-Bromo-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and methoxy groups, along with the protected aldehyde functionality. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
IFHSHLZKBBYEOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C2OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

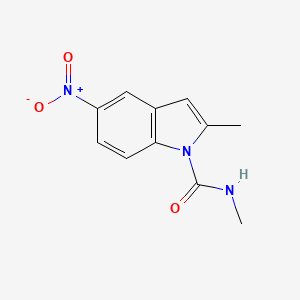

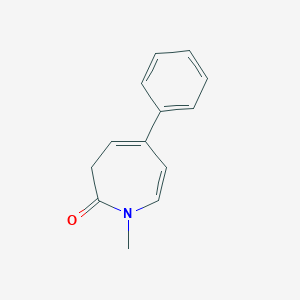
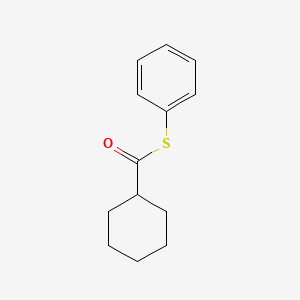
![4-(Benzo[b]thiophen-2-yl)-2-chloro-5-methyl-pyrimidine](/img/structure/B8329151.png)
![7-methylbenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8329159.png)
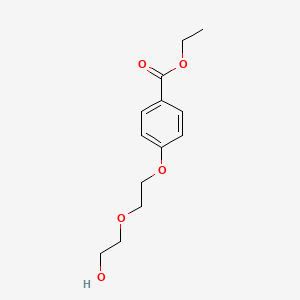
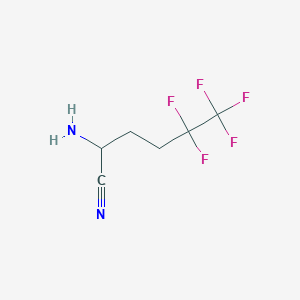
![Ethyl alpha-methoxyimino-alpha-[2-(chloroacetamido)thiazol-4-yl]acetate](/img/structure/B8329182.png)


